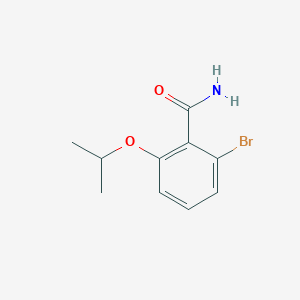
2-Bromo-6-isopropoxybenzamide
Descripción general
Descripción
2-Bromo-6-isopropoxybenzamide is a chemical compound with the CAS Number: 1369952-83-9 . It has a molecular weight of 258.11 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C10H12BrNO2 . The InChI code is 1S/C10H12BrNO2/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H2,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.11 . Unfortunately, specific properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Research into the metabolism of brominated herbicides by bacterial isolates such as Klebsiella pneumoniae subsp. ozaenae offers insights into bioremediation strategies for herbicide-contaminated environments. These bacteria can metabolize bromoxynil, a structurally related compound, highlighting potential pathways for environmental detoxification (McBride et al., 1986). Furthermore, the microbial degradation of benzonitrile herbicides in soil and subsurface environments reveals the environmental fate of such compounds, emphasizing the role of microbial communities in mitigating pollution (Holtze et al., 2008).
Medicinal Chemistry and Pharmacology
In the realm of medicinal chemistry, substituted salicylamides, which bear structural similarities to 2-Bromo-6-isopropoxybenzamide, have been studied for their neuroleptic properties, showing potential as antipsychotic agents due to their ability to block dopamine receptors (de Paulis et al., 1985). Similarly, research on conformationally restricted analogues of remoxipride, a compound related to this compound, contributes to our understanding of molecular interactions with dopamine D-2 receptors, which could inform the design of new antipsychotic medications (Norman et al., 1993).
Propiedades
IUPAC Name |
2-bromo-6-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWJPMKFCWZKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



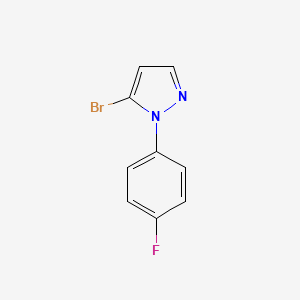

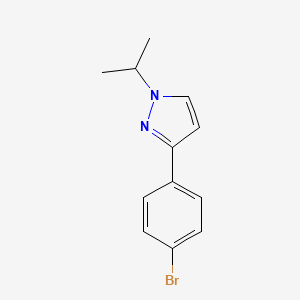
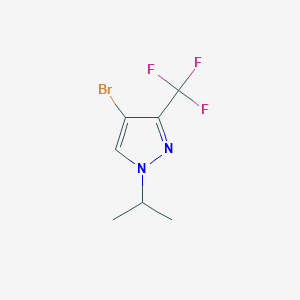
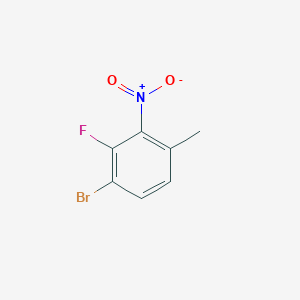
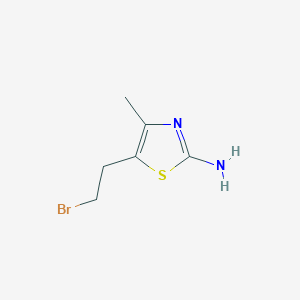
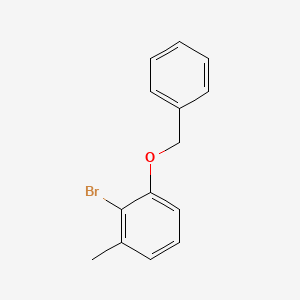
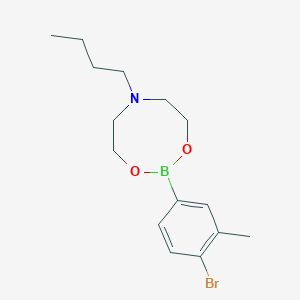

![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)

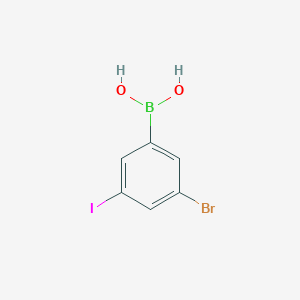
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
methanol](/img/structure/B1528199.png)